molecular formula C19H14ClF2NO2 B11688921 (4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11688921
M. Wt: 361.8 g/mol
InChI Key: GIEDTGGJPSTUSR-IDUWFGFVSA-N
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Description

(4Z)-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a chlorinated and fluorinated phenyl group, an isopropyl-substituted phenyl group, and an oxazolone ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of (4Z)-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazolone ring: This can be achieved through the cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Aldol condensation: The final step often involves an aldol condensation reaction to introduce the isopropyl-substituted phenyl group, forming the desired compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

(4Z)-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazolone ring into a more reduced form.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings, altering the compound’s properties.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

(4Z)-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, (4Z)-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of substituents and structural features. Similar compounds include:

The uniqueness of (4Z)-2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H14ClF2NO2

Molecular Weight

361.8 g/mol

IUPAC Name

(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H14ClF2NO2/c1-10(2)12-5-3-11(4-6-12)7-17-19(24)25-18(23-17)13-8-15(21)16(22)9-14(13)20/h3-10H,1-2H3/b17-7-

InChI Key

GIEDTGGJPSTUSR-IDUWFGFVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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